A Technical Guide to Propyl[2-(pyrrolidin-1-yl)ethyl]amine: Synthesis, Applications, and Analytical Characterization
A Technical Guide to Propyl[2-(pyrrolidin-1-yl)ethyl]amine: Synthesis, Applications, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, a disubstituted amine featuring the privileged pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, outlines a representative synthetic protocol, discusses its potential applications in modern drug discovery, provides a standard analytical workflow for characterization, and summarizes critical safety and handling information. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for the scientific community engaged in the exploration and utilization of novel chemical entities.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered, saturated pyrrolidine ring is a recurring motif in a multitude of FDA-approved drugs and natural products.[2][3] Its prevalence is not coincidental but rather a consequence of its unique structural attributes. The non-planar, sp³-hybridized nature of the ring system allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[1] This "pseudorotation" endows molecules with conformational flexibility and defined stereochemical centers, which are critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1]
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a specific exemplar of this class, incorporating the pyrrolidine core linked to a secondary amine via an ethyl spacer. This arrangement presents multiple points for further chemical modification, making it a valuable building block for generating diverse chemical libraries. Its structural features suggest potential utility in areas where pyrrolidine derivatives have already demonstrated significant therapeutic impact, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2]
Chemical Identity and Properties
A precise understanding of a compound's chemical identifiers and physicochemical properties is fundamental for any research or development endeavor. The key identifiers for Propyl[2-(pyrrolidin-1-yl)ethyl]amine are summarized below.
| Identifier | Value | Source |
| CAS Number | 138356-57-7 | [4][5] |
| IUPAC Name | propyl[2-(pyrrolidin-1-yl)ethyl]amine | [5] |
| Alternate Name | N-(2-pyrrolidin-1-ylethyl)propan-1-amine | [6] |
| Molecular Formula | C₉H₂₀N₂ | [4][5][6] |
| Molecular Weight | 156.27 g/mol | [4] |
| Canonical SMILES | CCCNCCN1CCCC1 | [6] |
| InChI Key | ITEWBASAHQBZBQ-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.2 | [6] |
| Monoisotopic Mass | 156.16264 Da | [6] |
Synthesis and Manufacturing
The synthesis of substituted pyrrolidines can be approached through various established chemical transformations, including the functionalization of readily available precursors like proline or through cyclization strategies such as 1,3-dipolar cycloadditions.[2][3][7] For Propyl[2-(pyrrolidin-1-yl)ethyl]amine, a direct and efficient synthetic route is the N-alkylation of a primary amine precursor.
Proposed Synthetic Workflow: N-Alkylation
The most logical pathway involves the reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with a propylating agent, such as 1-bromopropane, in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. This is a standard SN2 reaction where the primary amine acts as the nucleophile.
Caption: Proposed synthetic workflow for Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Experimental Protocol: N-Alkylation of 2-(Pyrrolidin-1-yl)ethan-1-amine
This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(pyrrolidin-1-yl)ethan-1-amine (1 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent and potassium carbonate (2.5 eq.) as the base. The base is critical for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
-
Alkylation: While stirring the mixture, add 1-bromopropane (1.1 eq.) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield the pure Propyl[2-(pyrrolidin-1-yl)ethyl]amine.
Applications in Research and Drug Development
The structural motif of Propyl[2-(pyrrolidin-1-yl)ethyl]amine makes it a compound of interest for medicinal chemistry programs. The pyrrolidine ring is a key component in drugs targeting a wide array of diseases. For instance, derivatives are used as anticonvulsants, antidiabetics, and anticancer agents.[1][2] Furthermore, the α,N-trimethylenetryptamine structure, which features a pyrrolidine ring attached to an indole, is known to produce potent serotonin receptor agonists.[8]
The value of this scaffold lies in its ability to present substituents in well-defined three-dimensional vectors, enhancing molecular recognition at the active site of a protein. The secondary amine in Propyl[2-(pyrrolidin-1-yl)ethyl]amine provides a key hydrogen bond donor/acceptor site and a point for further derivatization to modulate properties like solubility, lipophilicity, and target engagement. Researchers can use this compound as a starting point to synthesize novel compounds for screening against various biological targets.
Analytical Methodologies
Ensuring the identity and purity of a chemical compound is a prerequisite for its use in any research application. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the standard method for this purpose.
Analytical Workflow: Purity and Identity Confirmation
The typical workflow involves sample preparation, chromatographic separation, detection, and data analysis to confirm the compound's identity against a reference standard and quantify its purity.
Caption: Standard analytical workflow for compound purity and identity verification.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a general guideline and requires optimization for specific instrumentation and columns.
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Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents.
-
Sample Preparation: Accurately weigh and dissolve a small amount of Propyl[2-(pyrrolidin-1-yl)ethyl]amine in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometer in positive ion mode.
-
-
Gradient Program:
-
0-2 min: 5% Mobile Phase B.
-
2-15 min: Ramp linearly from 5% to 95% Mobile Phase B.
-
15-18 min: Hold at 95% Mobile Phase B.
-
18-20 min: Return to 5% Mobile Phase B and equilibrate.
-
-
Data Analysis: The identity of the compound is confirmed by its characteristic retention time. Purity is calculated based on the area percentage of the main peak in the chromatogram.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Propyl[2-(pyrrolidin-1-yl)ethyl]amine was not available in the initial search, data from closely related pyrrolidine derivatives indicate several potential hazards that must be managed with appropriate engineering controls and personal protective equipment.[9][10][11]
| Hazard Class | GHS Hazard Statements (Representative) | Precautionary Measures (Representative) |
| Flammability | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames.[10] |
| Corrosion | H314: Causes severe skin burns and eye damage.[10] | P280: Wear protective gloves/clothing/eye protection.[10] |
| Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Irritation | May cause respiratory irritation. | P261: Avoid breathing vapors. Use only in a well-ventilated area. |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Ensure adequate ventilation to prevent the accumulation of vapors.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]
Conclusion
Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a valuable chemical entity underpinned by the robust and versatile pyrrolidine scaffold. Its defined chemical structure, accessible synthesis, and potential for derivatization make it a useful building block for drug discovery and chemical biology. This guide has provided the core technical information necessary for its safe handling, synthesis, and analysis, empowering researchers to effectively integrate this compound into their research and development pipelines.
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